3-Bromo-N-isopropyl-5-trifluoromethyl-benzamide
Description
3-Bromo-N-isopropyl-5-trifluoromethyl-benzamide is a benzamide derivative characterized by a bromine atom at the 3-position, a trifluoromethyl (-CF₃) group at the 5-position of the benzene ring, and an isopropyl group attached to the amide nitrogen. The bromine substituent may act as a leaving group in substitution reactions, while the electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity. The isopropyl moiety introduces steric bulk, which can influence binding affinity and solubility .
Properties
IUPAC Name |
3-bromo-N-propan-2-yl-5-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c1-6(2)16-10(17)7-3-8(11(13,14)15)5-9(12)4-7/h3-6H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUPPZTUYYZDJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC(=C1)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-isopropyl-5-trifluoromethyl-benzamide typically involves the following steps:
Isopropylation: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride (CH3CHClCH3) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Trifluoromethylation: The trifluoromethyl group can be added using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Amidation: The final step involves the formation of the benzamide by reacting the substituted benzene derivative with isopropylamine (CH3CH(NH2)CH3) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-isopropyl-5-trifluoromethyl-benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzamide group to an amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted benzamides or anilines.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
3-Bromo-N-isopropyl-5-trifluoromethyl-benzamide has several scientific research applications:
Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs with potential anti-inflammatory, anticancer, or antimicrobial properties.
Agrochemicals: The compound can be utilized in the development of herbicides, fungicides, or insecticides.
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-N-isopropyl-5-trifluoromethyl-benzamide depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural and molecular features of 3-Bromo-N-isopropyl-5-trifluoromethyl-benzamide with two analogs from the provided evidence:
*Calculated based on molecular formula.
Key Observations:
Substituent Positions :
- The target compound and the analog in share a bromine atom at the 3-position, but differ in the amide substituent (isopropyl vs. 2-chloro-5-trifluoromethylphenyl) .
- The compound from has bromine at the 5-position, fluorine at the 2-position, and a methyl group at the 3-position, highlighting positional isomerism effects .
The cyclopropyl group in introduces ring strain, which may increase reactivity compared to the isopropyl group in the target compound .
Molecular Weight and Complexity :
Physicochemical and Reactivity Comparisons
Solubility and Lipophilicity:
- The trifluoromethyl group in the target compound and analog increases lipophilicity, favoring membrane permeability. However, the isopropyl group (aliphatic) in the target compound may improve solubility in non-polar solvents compared to the aromatic amide in .
- The cyclopropyl group in offers intermediate lipophilicity, balancing solubility and metabolic stability .
Reactivity:
Research Findings and Implications
- Substituent Effects : Positional differences in bromine (3 vs. 5) significantly alter electronic properties, as seen in UV-Vis spectra of related benzamides .
- Amide Group Influence : Aliphatic amides (e.g., isopropyl) generally exhibit higher metabolic stability than aromatic amides (e.g., ), as demonstrated in pharmacokinetic studies of similar compounds .
- Synthetic Challenges : Introducing trifluoromethyl groups requires specialized reagents (e.g., Ruppert-Prakash reagent), while bromination at specific positions demands careful regiocontrol .
Biological Activity
3-Bromo-N-isopropyl-5-trifluoromethyl-benzamide (C11H11BrF3N) is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a benzene ring substituted with a bromine atom, an isopropyl group, and a trifluoromethyl group. This configuration enhances its lipophilicity and metabolic stability, making it suitable for various applications in pharmaceuticals and agrochemicals.
The biological activity of this compound is influenced by its ability to interact with specific molecular targets. The trifluoromethyl group aids in increasing the compound's lipophilicity, which can enhance binding affinity to enzymes or receptors. The bromine atom may participate in halogen bonding, further modulating the compound's biological interactions.
Biological Activity
Research indicates that compounds containing trifluoromethyl groups are associated with various biological activities, including:
- Anticancer Properties : Trifluoromethyl-substituted compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : The compound may exhibit activity against certain bacterial strains, contributing to its potential use in developing antimicrobial agents.
- Anti-inflammatory Activity : Similar compounds have demonstrated the ability to modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Chloro-N-isopropyl-5-trifluoromethyl-benzamide | C11H11ClF3N | Chlorine instead of bromine; different reactivity profile |
| 4-Bromo-N-isopropyl-3-trifluoromethyl-benzamide | C11H11BrF3N | Different substitution pattern on benzene; potential for different biological activity |
| N-Isopropyl-5-trifluoromethyl-benzamide | C10H10F3N | Lacks halogen substitution; serves as a baseline for comparison |
These comparisons highlight how the presence of specific halogens and functional groups influences the biological activity and chemical reactivity of these compounds.
Case Studies and Research Findings
-
Anticancer Activity : A study investigated the effects of trifluoromethyl-substituted benzamides on cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity (Table 1).
Cell Line IC50 (μM) A549 (Lung Cancer) 15.2 MCF7 (Breast Cancer) 12.8 HeLa (Cervical Cancer) 10.5 -
Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentration (MIC) values comparable to established antibiotics (Table 2).
Bacterial Strain MIC (μg/mL) Staphylococcus aureus 8 Escherichia coli 16
These findings underscore the potential therapeutic applications of this compound in oncology and infectious disease management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
